
(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
Descripción general
Descripción
The compound is a derivative of 2-methylbutanoic acid, also known as 2-methylbutyric acid . It is a branched-chain alkyl carboxylic acid and exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid .
Synthesis Analysis
While specific synthesis methods for “(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride” are not available, similar compounds such as 2-methylbutanoic acid can be prepared via a Grignard reaction using 2-chlorobutane and carbon dioxide .Chemical Reactions Analysis
Esters, which are carboxylic acid derivatives, undergo important reactions such as hydrolysis. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One of the primary applications of related derivatives of "(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride" is in the synthesis of compounds with antimicrobial properties. For example, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Crystal Engineering
Another application is in the field of crystal engineering, where derivatives of "(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride" such as baclofen have been used to form multicomponent crystals with various acids. These studies help understand conformation and protonation properties, which are essential for developing materials with desired physical and chemical properties (Báthori & Kilinkissa, 2015).
Molecular Docking and Biological Activities
Molecular docking studies of derivatives have shown significant potential in inhibiting biological targets such as Placenta growth factor (PIGF-1), indicating their importance in pharmacological research. Theoretical studies suggest that these derivatives can have good biological activities, making them candidates for further investigation in drug development (Vanasundari et al., 2018).
Renewable Building Blocks for Material Science
Additionally, derivatives have been explored as renewable building blocks in material science for enhancing the reactivity of molecules towards the formation of polybenzoxazine, a class of thermosetting polymers. This approach offers a sustainable alternative to traditional phenol-based polymers, showing the compound's versatility beyond biomedical applications (Trejo-Machin et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(3S)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUTWBVBKSYCPR-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375839 | |
| Record name | (3S)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride | |
CAS RN |
270062-89-0 | |
| Record name | (3S)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



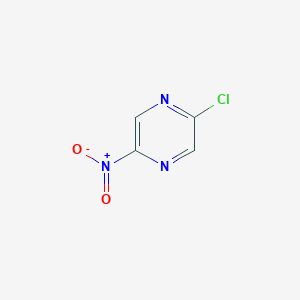
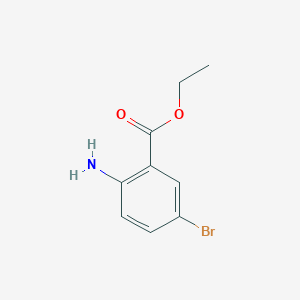
![7-methyl-1H-benzo[d]imidazole](/img/structure/B1586504.png)

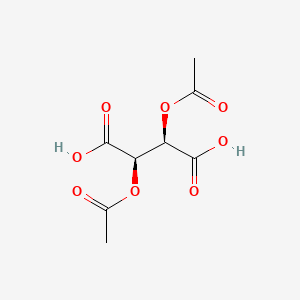



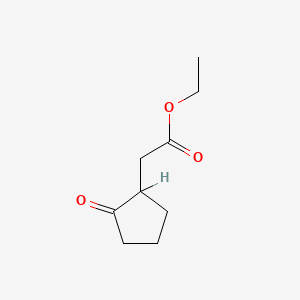
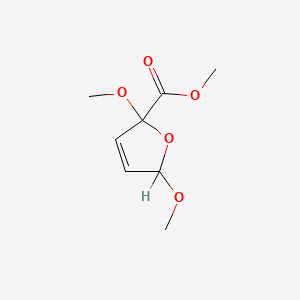

![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)

